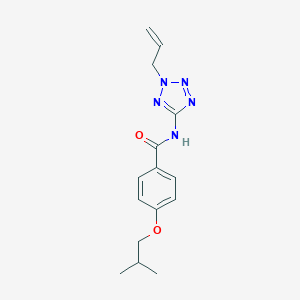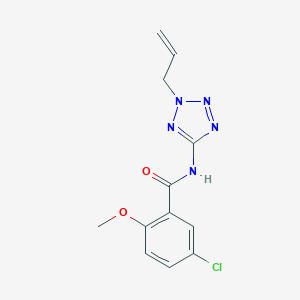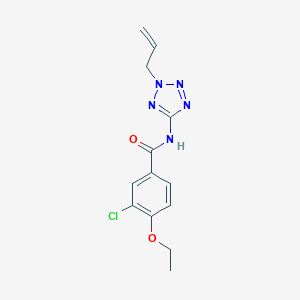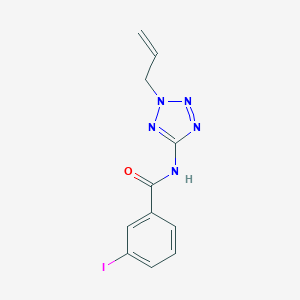
N-(2-allyl-2H-tetraazol-5-yl)-2,4-dichlorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-allyl-2H-tetraazol-5-yl)-2,4-dichlorobenzamide, also known as ATZB, is a synthetic compound that has gained attention in the field of scientific research due to its potential as a chemical probe for studying biological systems.
Mécanisme D'action
The mechanism of action of N-(2-allyl-2H-tetraazol-5-yl)-2,4-dichlorobenzamide is not fully understood, but it is thought to act as an allosteric modulator of its target proteins. This means that it binds to a site on the protein that is distinct from the active site, causing a conformational change that alters the protein's activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects depending on its target protein. For example, its modulation of TRPM7 activity has been linked to changes in cellular magnesium levels and cell viability, while its modulation of MRP4 activity has been linked to changes in the transport of endogenous and exogenous compounds.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-allyl-2H-tetraazol-5-yl)-2,4-dichlorobenzamide as a chemical probe is its specificity for its target proteins, which allows for precise modulation of their activity. However, one limitation is that its effects may be cell type-specific, which can complicate data interpretation. Additionally, its potency may vary depending on the experimental conditions, which can affect the reproducibility of results.
Orientations Futures
There are several future directions for the use of N-(2-allyl-2H-tetraazol-5-yl)-2,4-dichlorobenzamide as a chemical probe. One direction is to investigate its potential as a therapeutic agent for diseases such as hypertension and neurodegeneration that are linked to TRPM7 dysfunction. Another direction is to explore its use as a tool for studying the function of other ion channels, transporters, and enzymes. Finally, further research is needed to fully understand the mechanism of action of this compound and its effects on different cell types and experimental conditions.
Méthodes De Synthèse
N-(2-allyl-2H-tetraazol-5-yl)-2,4-dichlorobenzamide can be synthesized through a multi-step process that involves the reaction of 2,4-dichlorobenzoyl chloride with 2-allyl-2H-tetrazol-5-amine in the presence of a base such as triethylamine. The resulting compound is then purified through column chromatography to obtain the final product.
Applications De Recherche Scientifique
N-(2-allyl-2H-tetraazol-5-yl)-2,4-dichlorobenzamide has been used as a chemical probe to study various biological systems, including ion channels, transporters, and enzymes. It has been shown to modulate the activity of the transient receptor potential melastatin 7 (TRPM7) ion channel, which plays a role in cellular magnesium homeostasis and has been implicated in several diseases such as hypertension and neurodegeneration.
This compound has also been used to study the function of the multidrug resistance-associated protein 4 (MRP4) transporter, which is involved in the transport of various endogenous and exogenous compounds across cell membranes. In addition, this compound has been used as a tool to investigate the activity of the enzyme sirtuin 6, which plays a role in regulating cellular metabolism and has been linked to aging and age-related diseases.
Propriétés
Formule moléculaire |
C11H9Cl2N5O |
|---|---|
Poids moléculaire |
298.13 g/mol |
Nom IUPAC |
2,4-dichloro-N-(2-prop-2-enyltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C11H9Cl2N5O/c1-2-5-18-16-11(15-17-18)14-10(19)8-4-3-7(12)6-9(8)13/h2-4,6H,1,5H2,(H,14,16,19) |
Clé InChI |
XGHIQHWONIKDGA-UHFFFAOYSA-N |
SMILES |
C=CCN1N=C(N=N1)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
SMILES canonique |
C=CCN1N=C(N=N1)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[(2R)-2-hexanoyloxy-3-[hydroxy-[(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] hexanoate](/img/structure/B235076.png)


![N-[2-(prop-2-en-1-yl)-2H-tetrazol-5-yl]biphenyl-4-carboxamide](/img/structure/B235086.png)




![N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-2-(2-nitroimidazol-1-yl)acetamide](/img/structure/B235110.png)

